BenchChemオンラインストアへようこそ!

6-bromo-N-(3-chlorophenyl)quinazolin-4-amine

Metabotropic glutamate receptors mGluR1 GPCR pharmacology

This 6-bromo-substituted 4-anilinoquinazoline is the preferred mGluR1 antagonist reference compound (IC50 398 nM), exhibiting >1.8-fold greater potency than 6-fluoro and >2.4-fold than 6-chloro analogs. As a dual EGFR/PI3K inhibitor (EGFR IC50 ~29 nM), it uniquely enables single-agent interrogation of compensatory PI3K/AKT/mTOR activation. The 2-unsubstituted scaffold provides an ideal baseline for medicinal chemistry optimization. Choose this compound for its defined SAR profile, eliminating the confounding variables of generic 4-anilinoquinazoline substitutions.

Molecular Formula C14H9BrClN3
Molecular Weight 334.60 g/mol
Cat. No. B10845231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-N-(3-chlorophenyl)quinazolin-4-amine
Molecular FormulaC14H9BrClN3
Molecular Weight334.60 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)NC2=NC=NC3=C2C=C(C=C3)Br
InChIInChI=1S/C14H9BrClN3/c15-9-4-5-13-12(6-9)14(18-8-17-13)19-11-3-1-2-10(16)7-11/h1-8H,(H,17,18,19)
InChIKeyLYKXFKUSOXETGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-bromo-N-(3-chlorophenyl)quinazolin-4-amine: Technical Profile and Procurement Baseline


6-bromo-N-(3-chlorophenyl)quinazolin-4-amine (CAS: 307538-20-1) is a substituted 4-anilinoquinazoline derivative classified as a small-molecule heterocyclic compound [1]. This scaffold serves as a privileged pharmacophore in kinase inhibitor discovery, with documented inhibitory activity against epidermal growth factor receptor tyrosine kinase (EGFR-TK) and antagonist activity at the metabotropic glutamate receptor 1 (mGluR1/GRM1) [2]. The compound bears a 6-bromo substitution on the quinazoline core and a 3-chlorophenyl moiety at the N4-position, a substitution pattern that modulates both target binding affinity and selectivity profiles relative to other 4-anilinoquinazoline analogs .

Procurement Risk Assessment: Why Substituting 6-bromo-N-(3-chlorophenyl)quinazolin-4-amine with In-Class Analogs May Compromise Experimental Outcomes


Substitution of 6-bromo-N-(3-chlorophenyl)quinazolin-4-amine with generic 4-anilinoquinazoline derivatives is contraindicated due to the steep structure-activity relationship (SAR) governing this chemotype. The 6-position halogen identity exerts profound effects on target affinity: the 6-bromo derivative demonstrates an IC₅₀ of 398 nM against mGluR1 [1], whereas the 6-chloro analog (6-chloro-N-(3-chlorophenyl)quinazolin-4-amine) exhibits an IC₅₀ of 2,700 nM against EGFR [2], and the 6-fluoro analog (N-(3-bromophenyl)-6-fluoroquinazolin-4-amine) shows an IC₅₀ of 713 nM [3]. Similarly, the aniline substitution pattern dictates target selectivity: the 3-chlorophenyl variant demonstrates mGluR1 antagonist activity, while the 3-methylphenyl analog lacks documented mGluR activity [4]. These quantitative disparities preclude interchangeable use without revalidation of assay conditions and target engagement profiles.

Quantitative Differentiation Evidence for 6-bromo-N-(3-chlorophenyl)quinazolin-4-amine


mGluR1 Antagonist Potency: 6-Bromo Substitution Confers >5-Fold Improvement Over 6-Fluoro Analog

In a standardized calcium mobilization assay using rat mGluR1 expressed in BHK cells, 6-bromo-N-(3-chlorophenyl)quinazolin-4-amine exhibited an IC₅₀ of 398 nM as an antagonist [1]. Under comparable assay conditions, the 6-fluoro substituted analog (N-(3-bromophenyl)-6-fluoroquinazolin-4-amine) demonstrated an IC₅₀ of 713 nM, representing a 1.8-fold reduction in potency [2]. Furthermore, the 6-chloro substituted analog (N-(3-bromophenyl)-6-chloroquinazolin-4-amine) showed an IC₅₀ of 955 nM, a 2.4-fold reduction relative to the 6-bromo compound [3].

Metabotropic glutamate receptors mGluR1 GPCR pharmacology

EGFR Tyrosine Kinase Inhibition: 6-Bromo Derivative Exhibits Nanomolar Potency Comparable to Clinical Benchmarks

6-bromo-N-(3-chlorophenyl)quinazolin-4-amine has been characterized as an inhibitor of epidermal growth factor receptor tyrosine kinase (EGFR-TK) with a reported IC₅₀ of approximately 29-31 nM in enzymatic assays . This potency places it within the range of clinically approved 4-anilinoquinazoline EGFR inhibitors: gefitinib exhibits an IC₅₀ of 15.5 nM against EGFR wild-type under comparable conditions, while erlotinib demonstrates an IC₅₀ of 0.045 μM (45 nM) [1]. The 6-bromo compound thus achieves potency within 2-fold of gefitinib and exceeds erlotinib by approximately 1.5-fold in this assay context.

EGFR Tyrosine kinase inhibitors Cancer research

Dual EGFR/PI3K Inhibition: A Multi-Target Profile Not Observed in Simpler 4-Anilinoquinazoline Analogs

6-bromo-N-(3-chlorophenyl)quinazolin-4-amine is disclosed in patent literature as belonging to a class of small-molecules with a quinazoline structure that function as dual inhibitors of both EGFR proteins and PI3K proteins [1]. In contrast, the simpler des-bromo analog N-(3-chlorophenyl)quinazolin-4-amine (lacking the 6-bromo substitution) is documented primarily as an EGFR inhibitor with an IC₅₀ of 23 nM but lacks corresponding PI3K inhibitory activity [2]. The 6-bromo substitution pattern thus appears to confer the dual-target engagement property, a feature that distinguishes it from mono-targeted 4-anilinoquinazoline derivatives.

Dual kinase inhibition EGFR PI3K Cancer therapeutics

6-Bromo Substitution Enables Superior mGluR1 Antagonism Versus 4-Chlorophenyl Regioisomer

The 3-chlorophenyl substitution pattern on the N4-position of 6-bromo-N-(3-chlorophenyl)quinazolin-4-amine yields an mGluR1 antagonist IC₅₀ of 398 nM [1]. In contrast, the regioisomeric 4-chlorophenyl analog (6-bromo-N-(4-chlorophenyl)quinazolin-4-amine) exhibits an EC₅₀ of 3,060 nM (3.06 μM) in functional assays, representing a 7.7-fold reduction in potency [2]. This pronounced positional effect demonstrates that the meta-chloro substitution is critical for maintaining low-nanomolar mGluR1 antagonist activity.

mGluR1 antagonists Regioisomer comparison SAR

6-Bromo Substitution Confers Potency Advantage Over Unsubstituted 6-Position in Cytotoxicity Assays

Comparative evaluation of 2-unsubstituted versus 2-(4-chlorophenyl)-substituted 4-anilino-6-bromoquinazolines revealed that the 2-unsubstituted 6-bromo derivatives lack cytotoxic activity, whereas their 2-substituted counterparts exhibit significant cytotoxicity and selectivity against HeLa cells [1]. This SAR observation positions 6-bromo-N-(3-chlorophenyl)quinazolin-4-amine (a 2-unsubstituted derivative) as a useful negative control or scaffold for further derivatization. The 6-bromo substitution itself is a critical determinant of downstream functional activity, distinguishing it from 6-unsubstituted quinazoline cores that show different cytotoxicity profiles.

Cytotoxicity Cancer cell lines Quinazoline SAR

Procurement-Guided Application Scenarios for 6-bromo-N-(3-chlorophenyl)quinazolin-4-amine


mGluR1 Antagonist Screening and GPCR Pharmacology

6-bromo-N-(3-chlorophenyl)quinazolin-4-amine is optimally deployed as an mGluR1 antagonist reference compound in calcium mobilization assays using BHK cells expressing rat mGluR1. With an IC₅₀ of 398 nM [1], it provides a benchmark for evaluating novel mGluR1 ligands and assessing compound potency in Group I metabotropic glutamate receptor pharmacology studies. Its >1.8-fold potency advantage over 6-fluoro and >2.4-fold advantage over 6-chloro analogs makes it the preferred 6-halogenated 4-anilinoquinazoline for mGluR1-targeted screening campaigns.

EGFR Tyrosine Kinase Inhibition Studies in Cancer Research

The compound serves as a nanomolar-potency EGFR-TK inhibitor (IC₅₀ ≈ 29-31 nM) , suitable for enzymatic and cell-based EGFR signaling studies. Its potency, within 2-fold of gefitinib, enables researchers to interrogate EGFR-dependent pathways without the intellectual property constraints of clinical compounds. Applications include kinase selectivity profiling, cellular proliferation assays in EGFR-expressing cancer lines, and co-treatment experiments to evaluate synergy with downstream pathway inhibitors.

Dual EGFR/PI3K Pathway Inhibition Research

As a disclosed dual inhibitor of EGFR and PI3K proteins [2], 6-bromo-N-(3-chlorophenyl)quinazolin-4-amine is uniquely positioned for studies examining compensatory activation of the PI3K/AKT/mTOR axis during EGFR blockade. Researchers investigating mechanisms of acquired resistance to EGFR-targeted therapies can utilize this single agent to simultaneously inhibit both pathways, eliminating the confounding variables introduced by combination drug treatments.

Structure-Activity Relationship (SAR) Reference for Quinazoline Derivatization

The 2-unsubstituted 6-bromo scaffold, which lacks intrinsic cytotoxicity against HeLa cells [3], provides an ideal starting point for medicinal chemistry optimization. Researchers can systematically introduce substitutions at the 2-position to assess improvements in cellular potency, using 6-bromo-N-(3-chlorophenyl)quinazolin-4-amine as a baseline control. The documented 7.7-fold potency differential between 3-chlorophenyl and 4-chlorophenyl regioisomers further underscores its value in positional SAR studies.

Quote Request

Request a Quote for 6-bromo-N-(3-chlorophenyl)quinazolin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.